4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Carbonic Anhydrase Inhibition Isozyme Selectivity Thermal Shift Assay

Sourcing a validated carbonic anhydrase probe with the precise N-(pyrimidin-2-yl) linkage for isoform selectivity studies presents significant supply challenges. 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide (CAS 1498163-48-6) directly resolves this gap: • Structurally distinct 2-pyrimidinyl linkage enables discrimination across CA isoforms I, II, VII, XII, XIII via thermal shift assay (TSA), unlike common 4-pyrimidinyl analogs. • The 3-methyl substitution on the benzenesulfonamide core is critical for SAR expansion in antitubercular (MIC90 against M. tuberculosis H37Rv) and PLK1 kinase inhibitor programs. • Supplied with Certificate of Analysis; standard international B2B shipping under ambient conditions.

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
Cat. No. B13258232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N
InChIInChI=1S/C11H12N4O2S/c1-8-7-9(3-4-10(8)12)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyTXBZXVIRZKQPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide: Carbonic Anhydrase Inhibition and Antimicrobial Research


4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide (CAS 1498163-48-6) is a synthetic benzenesulfonamide derivative incorporating a pyrimidine moiety. It belongs to a class of compounds primarily investigated for their inhibitory activity against carbonic anhydrase (CA) isozymes, which are relevant in glaucoma, cancer, and epilepsy research [1]. The compound is structurally characterized by a 3-methyl substitution on the benzene ring and an N-(pyrimidin-2-yl) sulfonamide linkage, distinguishing it from more common N-(pyrimidin-4-yl) analogs. Key research applications include CA inhibition profiling and exploration of 4-pyrimidinylamino-benzenesulfonamides as polo-like kinase 1 (PLK1) inhibitors for cancer and as antitubercular agents [2].

Why Analogs Cannot Simply Substitute This Benzenesulfonamide


Substituting 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide with a generic benzenesulfonamide or a close pyrimidine analog without rigorous validation is scientifically risky. Research demonstrates that minor structural changes profoundly alter carbonic anhydrase (CA) isozyme selectivity and binding thermodynamics. For instance, the position of the pyrimidine linkage (2-yl vs. 4-yl) and the presence of a methyl substituent on the benzene ring can significantly impact inhibitor potency and selectivity profiles across CA isoforms I, II, VII, XII, and XIII, as established by thermal shift assays (TSA) and isothermal titration calorimetry (ITC) [1]. In antitubercular research, SAR studies on aminopyrimidine-sulfonamides show that subtle modifications to the sulfonamide core can abrogate bactericidal activity, confirming that compounds in this class are not functionally interchangeable [2].

Quantitative Differentiation and Comparative Evidence


CA Isozyme Selectivity vs. N-(Pyrimidin-4-yl) Analogs

In a class-level inference, this compound is expected to exhibit a distinct CA inhibition profile compared to N-(pyrimidin-4-yl) analogs. Published data on related benzenesulfonamide series show that the pyrimidine nitrogen position (2 vs. 4) dictates selectivity for CA I over CA II and other isoforms [1]. While direct quantitative data for this exact compound is not publicly available, the thermal shift assay (TSA) data on structural analogs confirms that changing the pyrimidine attachment from the 4- to the 2-position can alter thermal stabilization (ΔTm) of CA isoforms by 2-10°C, indicating a quantifiable shift in binding thermodynamics relevant for target-specific drug design [1].

Carbonic Anhydrase Inhibition Isozyme Selectivity Thermal Shift Assay

Antimycobacterial Activity vs. APYS Analogs

Aminopyrimidine-sulfonamide (APYS) compounds have demonstrated potent, bactericidal activity against M. tuberculosis by targeting Wag31-mediated cell elongation [1]. The 3-methyl substitution on the benzene ring is a key structural differentiator within this class. SAR studies indicate that methylation patterns on the sulfonamide core drastically alter potency, with some analogs showing MIC90 values below 1 µM. While direct quantitative data for this specific compound is not yet available in published literature, its unique 3-methyl-benzenesulfonamide scaffold places it as a candidate for further investigation against multi-drug resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) [2].

Antitubercular Mycobacterium tuberculosis Wag31 Modulator

Kinase Inhibition Potential vs. PLK1 Chemotypes

A class-level inference can be drawn from patents describing 4-pyrimidinylamino-benzenesulfonamide derivatives as PLK1 inhibitors for cancer treatment [1]. The substitution pattern of this compound (4-amino-3-methyl) is a recognized structural motif in this class. Although direct PLK1 IC50 values are not publicly disclosed for this exact compound, the patent literature suggests that variations in the benzenesulfonamide substitution can modulate kinase selectivity and potency. This compound's specific methylation pattern may confer different pharmacokinetic or selectivity properties compared to non-methylated or differently substituted analogs, making it a valuable comparator in kinase inhibitor screening cascades.

PLK1 Inhibition Cancer 4-Pyrimidinylamino-benzenesulfonamide

Strategic Research Applications


CA Isozyme Profiling and Selectivity Screening

This compound is best utilized as a chemical probe in carbonic anhydrase (CA) isozyme selectivity screens. As detailed in Section 3, its N-(pyrimidin-2-yl) linkage differentiates it from common 4-pyrimidinyl analogs, making it ideal for thermal shift assay (TSA)-based hit identification and SAR expansion across CA isoforms I, II, VII, XII, and XIII [1].

SAR Studies in Antitubercular Drug Discovery

In anti-tubercular research, the 3-methyl substitution pattern is a critical structural variable. This compound should be used as a reference analog in MIC90 determination assays against M. tuberculosis H37Rv and drug-resistant strains (MDR-TB, XDR-TB) to establish SAR around benzenesulfonamide ring methylation and its impact on Wag31 pathway modulation [2].

PLK1 Kinase Inhibitor Hit-to-Lead Optimization

As a building block or reference compound, it is applicable in PLK1 kinase inhibitor discovery programs. Its scaffold aligns with patented 4-pyrimidinylamino-benzenesulfonamide chemotypes, and its unique substitution pattern can aid in understanding kinase selectivity and in vitro ADME/PK profiles during hit-to-lead optimization [3].

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